molecular formula C14H19ClO B7940318 (3-Chlorophenyl)(cycloheptyl)methanol

(3-Chlorophenyl)(cycloheptyl)methanol

Cat. No.: B7940318
M. Wt: 238.75 g/mol
InChI Key: VVQNRDOOOBCANX-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(cycloheptyl)methanol is an organic compound with the molecular formula C14H19ClO It features a chlorophenyl group attached to a cycloheptyl ring through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(cycloheptyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with cycloheptylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -10°C to 0°C for the Grignard reaction

    Hydrolysis: Using dilute acid (e.g., HCl) at room temperature

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(cycloheptyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reduction of the hydroxyl group to a hydrogen atom using reagents like LiAlH4.

    Substitution: Halogenation or nitration of the aromatic ring using halogens or nitrating agents under controlled conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3 for halogenation.

Major Products

    Oxidation: (3-Chlorophenyl)(cycloheptyl)ketone

    Reduction: Cycloheptylbenzene

    Substitution: 3-Bromo- or 3-nitro-substituted derivatives

Scientific Research Applications

(3-Chlorophenyl)(cycloheptyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Chlorophenyl)(cycloheptyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chlorophenyl group. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(cyclohexyl)methanol
  • (3-Chlorophenyl)(cyclopentyl)methanol
  • (3-Chlorophenyl)(cyclooctyl)methanol

Comparison

Compared to its analogs, (3-Chlorophenyl)(cycloheptyl)methanol is unique due to the size and flexibility of the cycloheptyl ring. This structural feature may influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological properties.

Properties

IUPAC Name

(3-chlorophenyl)-cycloheptylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11,14,16H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQNRDOOOBCANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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